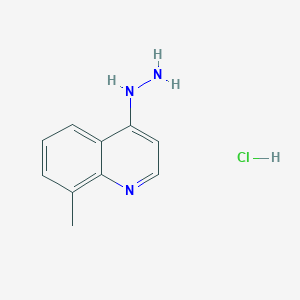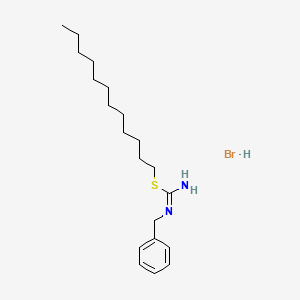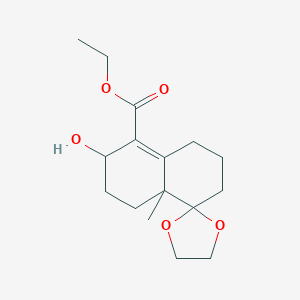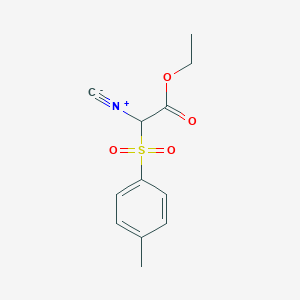
1-Ethoxycarbonyl-1-tosylmethyl isocyanide
Overview
Description
1-Ethoxycarbonyl-1-tosylmethyl isocyanide is a chemical compound with the molecular formula C12H13NO4S. It is known for its unique structure, which includes both sulfonyl and isocyanide groups. This compound is utilized in various chemical reactions and has significant applications in scientific research .
Preparation Methods
The synthesis of 1-Ethoxycarbonyl-1-tosylmethyl isocyanide typically involves the dehydration of the related formamide derivative. The reaction conditions often require specific reagents and controlled environments to ensure the successful formation of the isocyanide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Ethoxycarbonyl-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles that attack the isocyanide carbon, leading to the formation of substituted products.
Cycloaddition Reactions: This compound is often used in the synthesis of heterocycles such as pyrroles and imidazoles.
Oxidation and Reduction Reactions: While less common, these reactions can modify the functional groups attached to the isocyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions typically yield heterocyclic compounds with potential biological activity .
Scientific Research Applications
1-Ethoxycarbonyl-1-tosylmethyl isocyanide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-Ethoxycarbonyl-1-tosylmethyl isocyanide exerts its effects involves its ability to participate in various chemical reactions. The isocyanide group is highly reactive, allowing it to interact with different molecular targets and pathways. This reactivity is harnessed in synthetic chemistry to create complex molecules with desired properties .
Comparison with Similar Compounds
1-Ethoxycarbonyl-1-tosylmethyl isocyanide can be compared to other isocyanides and sulfonyl-containing compounds. Similar compounds include:
Tosylmethyl isocyanide (TosMIC): Known for its use in the synthesis of heterocycles, TosMIC shares structural similarities with this compound but lacks the ethoxycarbonyl group.
Ethoxycarbonyl isocyanide: This compound contains the ethoxycarbonyl group but does not have the tosylmethyl group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combined functional groups, which provide enhanced reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
ethyl 2-isocyano-2-(4-methylphenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-4-17-12(14)11(13-3)18(15,16)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKTWHPEJPYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


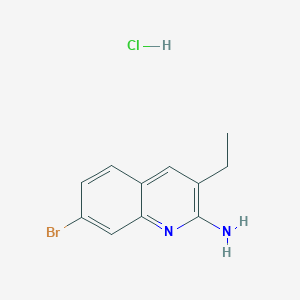

![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole](/img/structure/B3364572.png)
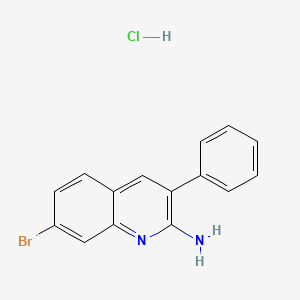
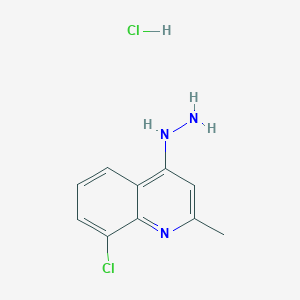
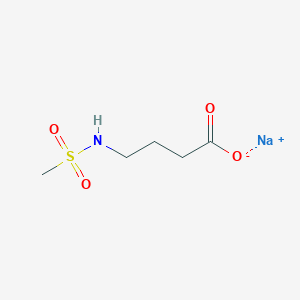
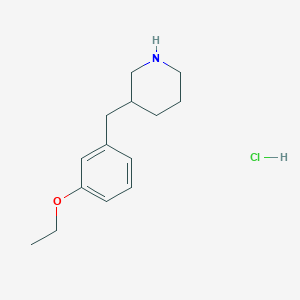
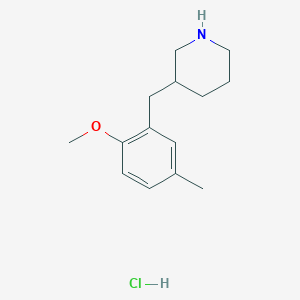

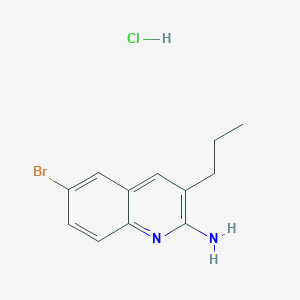
![N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide](/img/structure/B3364624.png)
